(1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
Description
The compound (1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a quaternary ammonium salt characterized by:
- A quinuclidinium core with stereospecific substitutions: An anthracen-9-ylmethyl group at position 1. A (R)-hydroxy(quinolin-4-yl)methyl substituent at position 2. A vinyl group at position 4.
- A chloride counterion stabilizing the cationic charge.
Properties
IUPAC Name |
(R)-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1/t23-,24-,33-,34+,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKZKQBJJCSSV-QXFQUVGXSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinuclidin structure with anthracene and quinoline moieties. Its unique stereochemistry contributes to its biological activity, particularly in interactions with nicotinic acetylcholine receptors (nAChRs).
1. Nicotinic Acetylcholine Receptor Interaction
Research indicates that compounds structurally related to quinuclidin have significant interactions with nAChRs, particularly the α9 and α10 subtypes. The compound's quinuclidin moiety suggests potential agonistic or antagonistic properties at these receptors.
- Agonistic Activity : In studies involving cell-based assays, certain quinuclidin derivatives demonstrated partial agonist activity at α9 nAChRs. For example, QMO-28 was identified as a full agonist in similar structural frameworks .
- Antagonistic Activity : Conversely, other derivatives like QMO-17 showed effective antagonism at these receptors, inhibiting acetylcholine responses while generating minimal current when applied alone .
2. Cytotoxicity Against Tumor Cells
The compound's efficacy against cancer cells has been evaluated through various in vitro assays. Notably, the anthracene component is known for its photodynamic properties, which may enhance cytotoxicity under specific conditions.
- Case Study : A study assessing anthracene derivatives showed promising results in inhibiting the growth of human tumor cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon light activation .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : By modulating nAChR activity, the compound could influence neurotransmitter release and neuronal excitability.
- Photodynamic Mechanism : The anthracene moiety can undergo photochemical reactions leading to cellular damage through ROS production.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds exhibit structural or functional similarities to the target molecule (Table 1):
Table 1: Structural and Functional Comparison of Similar Compounds
*Similarity inferred from structural alignment.
Structural and Functional Insights
a) Quinuclidinium Bromide Analog (CAS 200132-54-3)
- Key Difference : Replacement of the hydroxyl group with allyloxy and a bromide counterion .
- Bromide may increase solubility in polar solvents compared to chloride.
- Similarity Score : 0.86 (highest among analogs), indicating nearly identical steric and electronic profiles.
b) Quinolin-6-ol Derivative (CAS 70877-75-7)
- Key Differences: Neutral quinolin-6-ol core instead of cationic quinuclidinium. S-configuration at the hydroxy-bearing carbon vs. R-configuration in the target compound.
- Impact : Stereochemical inversion could drastically alter target binding, as seen in enantiomeric drug pairs (e.g., quinine vs. quinidine).
c) Pyrrolidine-Based Analogs (e.g., CAS 356790-44-8)
- Key Differences: Use of a pyrrolidine ring instead of quinuclidinium and absence of anthracene/quinoline.
Physicochemical and Pharmacological Implications
- Anthracene and Quinoline Moieties: These groups contribute to high aromaticity, favoring interactions with hydrophobic pockets in proteins or DNA. The anthracene’s bulk may hinder blood-brain barrier penetration, limiting CNS applications.
- Quaternary Ammonium Charge : The cationic quinuclidinium core enhances water solubility and may confer antimicrobial properties by disrupting microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
